Cas no 145-12-0 (Oxymesterone)

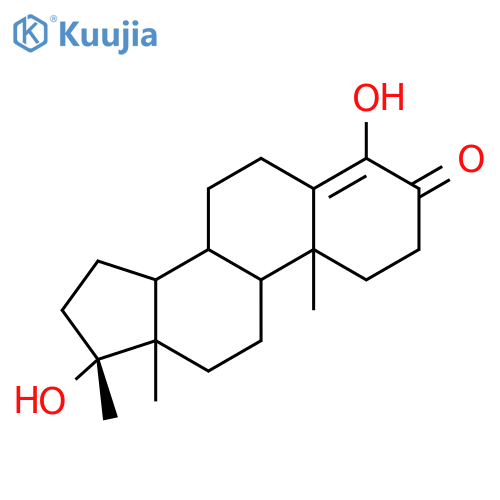

Oxymesterone structure

Oxymesterone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Oxymesterone

- 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one

- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- 4-Hydroxy-17-methyltestosterone

- Anamidol

- Aranabol

- Oranabol

- Ossimesterone

- Oximesterona

- Oximesteronum

- Theranabol

- Oxymestrone

- 4-HYDROXY-METHYLTESTOSTERONE

- Testosterone, 4-hydroxy-17-methyl-

- 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE

- 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one

- 4-Hydroxy-17a-methyltestosterone

- (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- NSC-45048

- 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one

- CHEBI:34903

- CHEMBL1908006

- OXYMESTERONE [INN]

- NS00041509

- Oxymesterone [INN:BAN:DCF]

- Q10859626

- OXYMESTERONE [MI]

- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- 145-12-0

- (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one

- 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.

- Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-

- NSC45048

- Oximesterona [INN-Spanish]

- 4,17b-Dihydroxy-17-methylandrost-4-en-3-one

- DTXSID80878527

- 4-Hydroxy-17.alpha.-methyltestosterone

- 4R73K9MRMX

- NSC 45048

- OXYMESTERONE [MART.]

- UNII-4R73K9MRMX

- 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one

- Oxymesterone (1.0mg/ml in Acetonitrile)

- 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one

- Oxymesteronum

- Ossimesterone [DCIT]

- OXYMESTERONE [WHO-DD]

- Oranabol 10

- EINECS 205-646-9

- 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one

- 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one

- Oxymesteronum [INN-Latin]

- Balnimax

- SCHEMBL141603

-

- Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

- InChI-Schlüssel: RXXBBHGCAXVBES-XPUDHZTDSA-N

- Lächelt: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C

Berechnete Eigenschaften

- Genaue Masse: 318.21900

- Monoisotopenmasse: 318.219495

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 0

- Komplexität: 594

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 6

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.2

- Topologische Polaroberfläche: 57.5

Experimentelle Eigenschaften

- Dichte: 1.17

- Schmelzpunkt: 166-169°C

- Siedepunkt: 475.6°Cat760mmHg

- Flammpunkt: 255.5°C

- Brechungsindex: 1.573

- PSA: 57.53000

- LogP: 4.15500

- Spezifische Rotation: D20 +69° (ethanol)

Oxymesterone Sicherheitsinformationen

- Sicherheitshinweise: S22; S24/25

Oxymesterone Zolldaten

- HS-CODE:2937290023

- Zolldaten:

China Customs Code:

2937290023

Oxymesterone Verwandte Literatur

-

1. Crystal and molecular structure of tetrakis[copper(I) benzoate]Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299

-

2. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291

-

3. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003

-

4. Jahn–Teller effects in solid-state co-ordination chemistryLarry R. Falvello J. Chem. Soc. Dalton Trans. 1997 4463

-

5. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamidesAndreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Androgene und Derivate

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Androstan-Steroid Androgene und Derivate

145-12-0 (Oxymesterone) Verwandte Produkte

- 119725-20-1(Ursa-1,12-dien-28-oicacid, 2,19-dihydroxy-3-oxo-)

- 2141-17-5(Androst-4-en-3-one,4,17-dihydroxy-, (17b)-)

- 566-48-3(Formestane)

- 1806481-72-0(1-Bromo-3-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one)

- 2228348-56-7(3-(4-cyclopropylphenyl)-3,3-difluoropropan-1-ol)

- 1178852-34-0(2-4-(3,3-Dimethylbutanamido)-1H-pyrazol-1-ylacetic Acid)

- 1804698-34-7(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 869942-06-3(N-(2-ethoxybenzyl)ethanamine Hydrochloride)

- 82878-59-9(Pyridine, 4-(fluoromethyl)-)

- 1997341-47-5((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid)

Empfohlene Lieferanten

pengshengyue

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge